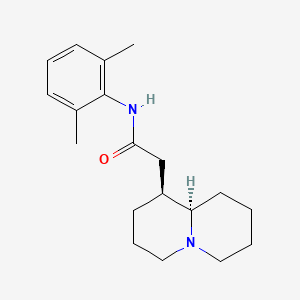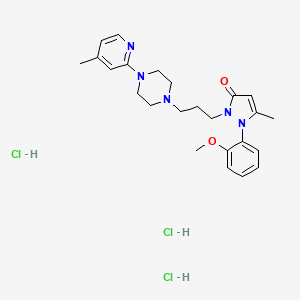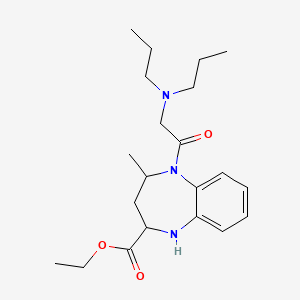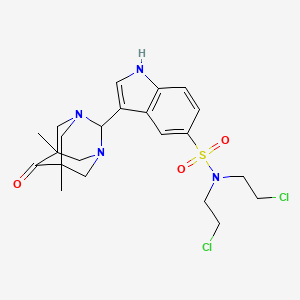
Piperazinium, 4,4'-decamethylenebis(1,1-diethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) is a chemical compound with the molecular formula C26-H56-N4.2I and a molecular weight of 678.66 . This compound is part of the piperazinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) typically involves the reaction of piperazine derivatives with alkyl halides. One common method is the reaction of 1,1-diethylpiperazine with decamethylene diiodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium chloride in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of piperazinium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving neurotransmitter systems due to its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential use in treating neurological disorders and as an anthelmintic agent.
Wirkmechanismus
The mechanism of action of Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence neuronal activity. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazinium, 4,4’-decamethylenebis(1,1-dimethyl-, diiodide)
- Piperazinium, 4,4’-decamethylenebis(1-ethyl-1-methyl-, diiodide)
Uniqueness
Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) is unique due to its specific alkyl chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity to molecular targets, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
103622-39-5 |
|---|---|
Molekularformel |
C26H56I2N4 |
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
4-[10-(4,4-diethylpiperazin-4-ium-1-yl)decyl]-1,1-diethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C26H56N4.2HI/c1-5-29(6-2)23-19-27(20-24-29)17-15-13-11-9-10-12-14-16-18-28-21-25-30(7-3,8-4)26-22-28;;/h5-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DVQLWSLRAVSMLG-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+]1(CCN(CC1)CCCCCCCCCCN2CC[N+](CC2)(CC)CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)





